(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one
CAS No.: 807642-56-4
Cat. No.: VC2222098
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807642-56-4 |
|---|---|
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+ |
| Standard InChI Key | ZUQFGBMQBPDYSY-UXBLZVDNSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC |
| SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC |
Introduction
Chemical Structure and Classification
Structural Characteristics
(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is a chalcone derivative characterized by a three-carbon α,β-unsaturated carbonyl system that bridges two aromatic rings. The compound features an amino group (-NH₂) at the para position of one phenyl ring (A-ring) and two methoxy groups (-OCH₃) at the 2' and 4' positions of the second phenyl ring (B-ring). The "2E" designation indicates that the alkene has an E (trans) configuration.
The general structural formula follows the basic chalcone scaffold:
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A three-carbon α,β-unsaturated carbonyl bridge (prop-2-EN-1-one)
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Ring A: 4-aminophenyl group
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Ring B: 2,4-dimethoxyphenyl group
This structure resembles other chalcone derivatives reported in literature, such as Chalcone, 4-hydroxy-2',4'-dimethoxy- (CID 6171845), with the key difference being the amino substituent in place of a hydroxyl group .
Physical and Chemical Properties
Based on the structural characteristics of similar chalcone derivatives, (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is expected to possess the following properties:
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | Approximately 283.32 g/mol |
| Physical Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; limited water solubility |
| Melting Point | Estimated 120-150°C (based on similar chalcones) |
| UV Absorption | Maximum absorption expected in the 320-370 nm range |
The compound's reactivity is influenced by its α,β-unsaturated carbonyl system, which acts as a Michael acceptor and contributes significantly to its biological activities .
Synthesis Methods
Claisen-Schmidt Condensation
The most common and efficient method for synthesizing (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is the Claisen-Schmidt condensation reaction. This synthetic pathway involves the base-catalyzed condensation of 4-aminoacetophenone with 2,4-dimethoxybenzaldehyde .
The general procedure typically follows these steps:
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Dissolve 4-aminoacetophenone and 2,4-dimethoxybenzaldehyde in methanol or ethanol
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Add base catalyst (typically KOH 40% or NaOH)
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Stir the reaction mixture at room temperature for 4-6 hours
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Monitor reaction progress via thin-layer chromatography
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Acidify with diluted HCl to neutralize
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Collect the precipitate by filtration
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Purify through recrystallization from appropriate solvents
This method aligns with the synthesis approaches described for similar chalcone derivatives, as illustrated in the literature for compounds with substituted aromatic rings .
Alternative Synthesis Methods
Several alternative methods could be applied for synthesizing this specific chalcone derivative:
Ultrasound-Assisted Synthesis
Ultrasonic irradiation has been reported to enhance the yield and reduce reaction time for chalcone synthesis. For this compound, sonication of the reaction mixture in a water bath at 80°C for 8-15 minutes could potentially increase yield and purity .
Microwave-Assisted Synthesis
Microwave irradiation offers another eco-friendly approach to chalcone synthesis, potentially providing:
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Reduced reaction time (5-10 minutes)
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Higher yields (>90%)
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Fewer side products
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Energy efficiency
The protocol would involve irradiating a mixture of 4-aminoacetophenone, 2,4-dimethoxybenzaldehyde, and base catalyst in a minimal amount of solvent .
Structure-Activity Relationship
Key Structural Features
The biological activities of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one are likely influenced by several key structural features:
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The α,β-unsaturated carbonyl system (Michael acceptor) - Essential for most biological activities
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The aminophenyl group - Potentially enhances water solubility and target binding
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The dimethoxy substitution pattern - May improve lipophilicity and membrane permeability
These structural elements can be correlated with specific biological activities, as summarized in the following table:
| Structural Feature | Potential Contribution to Activity |
|---|---|
| α,β-unsaturated carbonyl | Serves as Michael acceptor for covalent binding to biological targets |
| 4-Amino group | Enhances water solubility; provides hydrogen bonding site; may interact with negatively charged residues in target proteins |
| 2,4-Dimethoxy pattern | Increases lipophilicity; potential for hydrophobic interactions; may enhance oral bioavailability |
| E-configuration | Optimal spatial arrangement for target binding |
Comparison with Similar Chalcones
When compared with other chalcone derivatives, certain structure-activity relationships emerge:
| Compound | Substitution Pattern | Reported Activity | Relative Potency |
|---|---|---|---|
| (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one | 4-NH2 (A ring); 2,4-OCH3 (B ring) | Predicted antimicrobial, anti-inflammatory | To be determined |
| 4-hydroxy-2',4'-dimethoxy-chalcone | 4-OH (A ring); 2,4-OCH3 (B ring) | Antimicrobial, antioxidant | Moderate to high |
| Compounds with 3,4-dihydroxy pattern | 3,4-OH (various rings) | Antioxidant activity (IC50 ~1.44-1.68 μM) | High |
| Methoxyamino chalcones | Various OCH3 and NH2 patterns | Multiple biological activities | Variable |
This comparison suggests that (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one may possess a unique activity profile due to its specific substitution pattern .
| Parameter | Predicted Value | Significance |
|---|---|---|
| logP | 3.0-4.0 | Moderate lipophilicity; potential for oral absorption |
| PSA (Polar Surface Area) | 65-75 Ų | Good membrane permeability |
| Hydrogen Bond Donors | 2 (from NH2) | Contributes to water solubility |
| Hydrogen Bond Acceptors | 4 (from C=O and 2 OCH3) | Potential for target binding |
| Molecular Flexibility | Moderate | Conformational adaptability for target binding |
These parameters align with Lipinski's Rule of Five, suggesting that (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one may have favorable drug-like properties .
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